2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
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Overview
Description
WAY-310507 is a chemical compound known for its role as an inhibitor of shikimate kinase in Mycobacterium tuberculosis. The molecular formula of WAY-310507 is C11H10N4O2S, and it has a molecular weight of 262.29 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
The synthetic routes and reaction conditions for WAY-310507 are not extensively documented in publicly available sources. it is typically synthesized in research laboratories under controlled conditions. The compound is stored as a powder at -20°C for up to three years or at 4°C for up to two years . In solution, it is stable at -80°C for six months or at -20°C for one month .
Chemical Reactions Analysis
WAY-310507 undergoes various chemical reactions, including oxidation, reduction, and substitution the compound’s stability and solubility in dimethyl sulfoxide (DMSO) suggest that it can be used in a variety of chemical environments .
Scientific Research Applications
WAY-310507 is primarily used in scientific research to study its inhibitory effects on shikimate kinase in Mycobacterium tuberculosis . This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. By inhibiting shikimate kinase, WAY-310507 can help researchers understand the role of this enzyme in bacterial metabolism and potentially develop new antimicrobial agents .
Mechanism of Action
WAY-310507 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids, which are essential for the growth and survival of Mycobacterium tuberculosis. By inhibiting this enzyme, WAY-310507 disrupts the production of these amino acids, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
WAY-310507 is unique in its specific inhibition of shikimate kinase in Mycobacterium tuberculosis . Similar compounds that target the shikimate pathway include glyphosate, which inhibits 5-enolpyruvylshikimate-3-phosphate synthase, another enzyme in the pathway . WAY-310507’s specificity for shikimate kinase makes it a valuable tool for studying this particular enzyme and its role in bacterial metabolism .
Properties
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6(9(16)17)18-11-14-13-10-12-7-4-2-3-5-8(7)15(10)11/h2-6H,1H3,(H,12,13)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXOMXLPRDVPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166112 |
Source
|
Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-59-7 |
Source
|
Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510764-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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